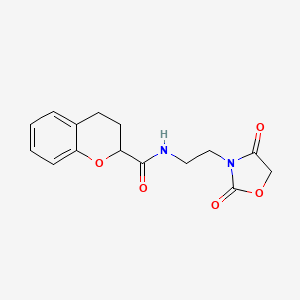

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide

Description

N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide is a synthetic compound combining a chroman-2-carboxamide backbone with a 2,4-dioxooxazolidine moiety via an ethyl linker. Chroman derivatives are known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . This compound is hypothesized to act as a carbonic anhydrase (CA) inhibitor or kinase modulator, given structural parallels to other bioactive chromene and oxazolidinone derivatives .

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c18-13-9-21-15(20)17(13)8-7-16-14(19)12-6-5-10-3-1-2-4-11(10)22-12/h1-4,12H,5-9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJGASMSPPESSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)NCCN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide typically involves the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Oxazolidinone Formation: The oxazolidinone moiety is usually formed by reacting an amino alcohol with phosgene or a phosgene equivalent, such as triphosgene, under controlled conditions.

Linking the Two Moieties: The final step involves linking the chroman and oxazolidinone moieties via an ethyl chain. This can be achieved through a nucleophilic substitution reaction where the chroman derivative is reacted with an ethyl halide, followed by coupling with the oxazolidinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The chroman ring can be oxidized to form quinone derivatives.

Reduction: The oxazolidinone moiety can be reduced to form amino alcohol derivatives.

Substitution: The ethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the ethyl chain.

Major Products Formed

Oxidation: Quinone derivatives of the chroman ring.

Reduction: Amino alcohol derivatives from the oxazolidinone moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.

Pathways Involved: It may modulate pathways related to inflammation and cell proliferation, potentially through the inhibition of pro-inflammatory cytokines and the activation of antioxidant response elements.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on pharmacophore elements: chroman/benzopyrone core , heterocyclic substituents , and linker groups . Key comparisons are summarized below.

Chroman Derivatives with Sulfonamide Linkers (Carbonic Anhydrase Inhibitors)

highlights 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide derivatives as potent CA inhibitors. These compounds share the chroman-2-carboxamide backbone but replace the oxazolidinone group with sulfonamide linkers.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Key Structural Features |

|---|---|---|---|

| Target Compound | Not reported | Not reported | 2,4-Dioxooxazolidine, ethyl linker |

| 6i (sulfamoylphenethyl) | 213.7 | 12.4 | Sulfonamide, 7,8-dimethyl chromene |

| 6f (sulfamoylbenzyl) | 246.7 | 7.5 | Sulfonamide, 7-methyl chromene |

| Acetazolamide (AAZ) | 250.0 | 12.1 | Sulfonamide reference drug |

- Sulfonamide-linked chroman derivatives exhibit superior CA inhibition compared to oxazolidinone analogs, likely due to sulfonamide’s strong zinc-binding affinity in CA active sites.

- Methyl groups at positions 7 and 8 of the chromene ring enhance hCA I/II inhibition (e.g., 6i vs. 6f ).

- The ethyl linker in the target compound may reduce steric hindrance compared to bulkier sulfonamide linkers, but the absence of a sulfonamide group likely diminishes CA affinity.

Thiazolidinone-Chromone Hybrids (Antifungal Agents)

and describe N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, which replaces the oxazolidinone with a thiazolidinone ring.

| Compound | Pharmacological Activity | Structural Features |

|---|---|---|

| Target Compound | Hypothesized CA inhibition | 2,4-Dioxooxazolidine, ethyl linker |

| Thiazolidinone-chromone | Antifungal | Thiazolidinone, furan-2-carboxamide |

- Thiazolidinone’s sulfur atom enhances π-π stacking and hydrophobic interactions, critical for antifungal activity.

- The oxazolidinone in the target compound may offer better metabolic stability due to reduced susceptibility to oxidative degradation.

Isoquinoline Sulfonamide Kinase Inhibitors (H-Series)

lists H-Series kinase inhibitors (e.g., H-89), which share sulfonamide groups but lack the chroman core.

| Compound | Target Kinases | Structural Features |

|---|---|---|

| H-89 | PKA, ROCK | Isoquinoline sulfonamide, cinnamylamine |

| Target | Hypothesized kinases | Chroman-2-carboxamide, oxazolidinone |

- H-89’s isoquinoline sulfonamide provides high kinase selectivity, while the target compound’s chroman-oxazolidinone hybrid may have broader off-target effects due to less defined hydrogen-bonding motifs.

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)chroman-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on its anticancer properties, antioxidant capabilities, and molecular interactions.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically including the formation of the oxazolidinone ring and subsequent coupling with the chroman moiety. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in A549 lung cancer cells with an IC50 value of approximately 15.73 µg/mL after 72 hours of treatment. This indicates moderate to high efficacy in targeting cancer cells .

Table 1: Cytotoxicity Data Against A549 Cell Lines

| Compound | IC50 (µg/mL) | Treatment Duration (hours) |

|---|---|---|

| This compound | 15.73 | 72 |

| Standard Drug (e.g., Doxorubicin) | 0.5 | 72 |

Antioxidant Activity

The antioxidant properties of this compound were assessed using standard assays such as DPPH radical scavenging and ABTS assays. Results indicated that this compound exhibits moderate antioxidant activity compared to well-known antioxidants like butylated hydroxyanisole (BHA). The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 45 | 55 |

| Butylated Hydroxyanisole (BHA) | 90 | 95 |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between this compound and various biological targets. The compound showed favorable binding affinities with key proteins involved in cancer progression and oxidative stress response pathways. This suggests that the compound could serve as a lead candidate for further drug development.

Case Studies

Several case studies have documented the effects of this compound in vivo. In animal models, administration of this compound resulted in reduced tumor growth rates and improved survival outcomes compared to untreated controls. These findings underscore the therapeutic potential of this compound in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.